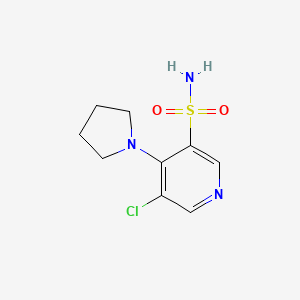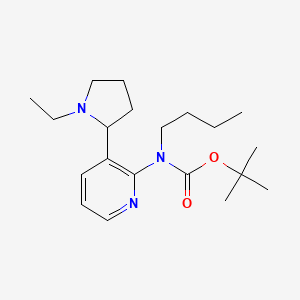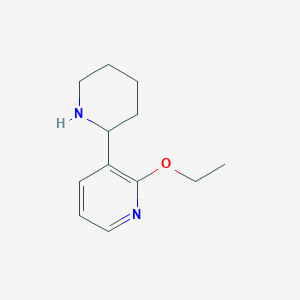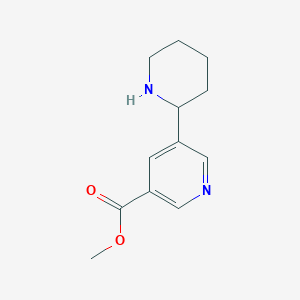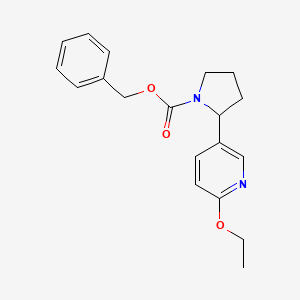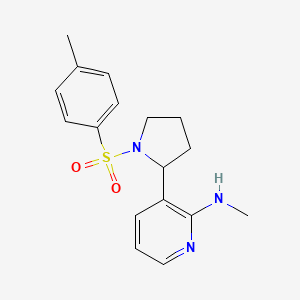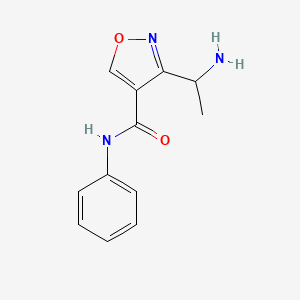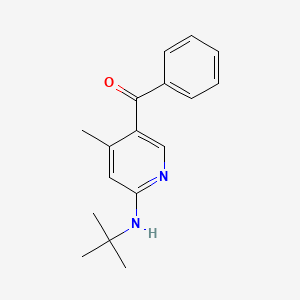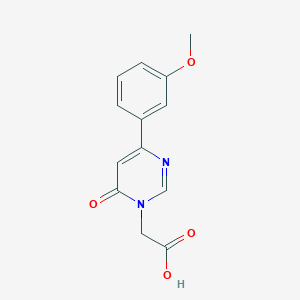![molecular formula C11H13NO2 B11804095 6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
6-Isopropoxy-2-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-2-methylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C11H13NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methylbenzoxazoles involves the oxidative cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields .
Industrial Production Methods
Industrial production methods for 6-Isopropoxy-2-methylbenzo[d]oxazole typically involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.
Scientific Research Applications
6-Isopropoxy-2-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-methylbenzo[d]oxazole involves its interaction with molecular targets through its oxazole ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the isopropoxy group, making it less hydrophobic.
6-Hydroxy-2-methylbenzo[d]oxazole: Contains a hydroxyl group instead of an isopropoxy group, affecting its reactivity and solubility.
Uniqueness
6-Isopropoxy-2-methylbenzo[d]oxazole is unique due to its isopropoxy group, which can influence its chemical properties, such as solubility and reactivity. This makes it distinct from other benzoxazole derivatives and potentially more suitable for specific applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-7(2)13-9-4-5-10-11(6-9)14-8(3)12-10/h4-7H,1-3H3 |
InChI Key |
DCJHCOWCVMHBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)
